2-Bromo-6-nitrophenyl Isothiocyanate chemical properties and structure
2-Bromo-6-nitrophenyl Isothiocyanate chemical properties and structure
Technical Whitepaper: 2-Bromo-6-nitrophenyl Isothiocyanate
Subtitle: A Versatile Electrophilic Scaffold for Heterocyclic Cascade Synthesis and Drug Discovery
Executive Summary
2-Bromo-6-nitrophenyl isothiocyanate is a highly specialized, multisite electrophilic scaffold used primarily in the synthesis of fused heterocyclic systems. Characterized by a "1,2,3-trisubstituted" benzene core, this molecule presents a unique chemical environment: a central isothiocyanate (-NCS) group flanked by a steric/electronic modulator (nitro group) and a displaceable halogen (bromo group).
This structural arrangement creates a "loaded spring" for cascade reactions.[1] The nitro group activates the ring for nucleophilic aromatic substitution (
Part 1: Chemical Profile & Structural Analysis
The utility of 2-bromo-6-nitrophenyl isothiocyanate lies in its electronic push-pull mechanism and steric crowding.[1]
Electronic Environment
-
Isothiocyanate (-NCS): The central carbon is highly electrophilic.[1] However, the flanking substituents significantly alter its reactivity profile compared to phenyl isothiocyanate.[1]
-
Nitro Group (-NO₂): Located at the ortho position (C6), it exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This increases the electrophilicity of the isothiocyanate carbon but also deactivates the ring toward electrophilic attack.[1] Crucially, it activates the C2-Br bond for nucleophilic displacement (
).[1] -
Bromo Group (-Br): Located at the ortho position (C2), it provides a site for Pd-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) or copper-mediated cyclization.
Physicochemical Properties (Precursor & Analog Data)
Note: As this specific isothiocyanate is often generated in situ or isolated as a transient intermediate, properties are extrapolated from the stable precursor, 2-bromo-6-nitroaniline, and analogous aryl isothiocyanates.
| Property | Data / Description |
| IUPAC Name | 1-Bromo-2-isothiocyanato-3-nitrobenzene |
| Molecular Formula | |
| Molecular Weight | ~259.08 g/mol |
| Precursor CAS | 59255-95-7 (2-Bromo-6-nitroaniline) |
| Appearance | Yellow to orange crystalline solid (typical of nitro-aryl ITCs) |
| Solubility | Soluble in DCM, CHCl₃, THF; decomposes in alcohols/water |
| Reactivity Hazard | Lachrymator; moisture sensitive (hydrolyzes to amine) |
Part 2: Synthesis Protocol
Due to the steric hindrance of the 2,6-disubstitution and the electron-withdrawing nature of the nitro group, standard dithiocarbamate methods (CS₂/Base) often fail or suffer from low yields. The Thiophosgene Method is the authoritative standard for this synthesis.[1]
Reagents & Equipment
-
Substrate: 2-Bromo-6-nitroaniline (1.0 eq)
-
Reagent: Thiophosgene (
) (1.2 eq) – Handle with extreme caution. -
Solvent System: Dichloromethane (DCM) / Water (Biphasic)
-
Base: Sodium Bicarbonate (
) or Calcium Carbonate ( )
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a vigorous magnetic stirrer and a dropping funnel, dissolve 2-bromo-6-nitroaniline (10 mmol) in DCM (50 mL).
-
Thiophosgene Addition: Cool the solution to 0°C. Add a saturated aqueous solution of
(50 mL). -
Reaction: Add thiophosgene (12 mmol) dropwise over 20 minutes. The biphasic mixture must be stirred vigorously to ensure phase transfer.[1]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2).[1] The amine spot will disappear, and a less polar spot (Isothiocyanate) will appear.[1]
-
Workup: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM.[1] Combine organic phases and wash with water (2x) and brine (1x).[1]
-
Purification: Dry over anhydrous
and concentrate under reduced pressure. If necessary, purify via flash column chromatography using silica gel (Hexane/DCM gradient).[1] Avoid alcohols to prevent thiocarbamate formation.[1]
Visual Synthesis Pathway
Caption: Figure 1. Thiophosgene-mediated conversion of hindered aniline to isothiocyanate in a biphasic system.
Part 3: Reactivity & Applications in Drug Discovery
This scaffold is a "privileged structure" for synthesizing benzothiazoles and quinazolines, which are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
Mechanism 1: Benzothiazole Synthesis (The Cascade)
The most powerful application is the synthesis of 2-aminobenzothiazoles.[1]
-
Nucleophilic Addition: A primary amine (
) attacks the isothiocyanate carbon to form a thiourea intermediate.[1] -
Cyclization: The sulfur atom of the thiourea displaces the ortho-bromine atom.[1] This can be achieved via:
Mechanism 2: Quinazoline Synthesis
-
Reduction: The nitro group is reduced to an amine (using
or ).[1] -
Cyclization: The newly formed amine attacks the isothiocyanate (or a derived thiourea) to close the pyrimidine ring.[1]
Experimental Workflow: 2-Aminobenzothiazole Library Generation
Caption: Figure 2. Divergent synthesis pathways utilizing the Br and NO2 handles for heterocycle construction.
Part 4: Safety & Handling Protocols
1. Toxicity & Irritation: Isothiocyanates are potent lacrimators and skin irritants.[1] The nitro-bromo substitution adds potential mutagenicity concerns.[1]
-
Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.[1]
-
Thiophosgene: Extremely toxic.[1] Hydrolyzes to HCl and
.[1] Keep ammonia water nearby to neutralize spills (forms non-toxic thiourea/urea derivatives).[1]
2. Storage:
-
Store at -20°C under inert atmosphere (
or Ar). -
Protect from moisture; hydrolysis yields the parent aniline, which is toxic.[1]
References
-
Methods for Isothiocyanate Synthesis
-
Benzothiazole Synthesis via Isothiocyanates
-
Precursor Data (2-Bromo-6-nitroaniline)
-
Thiophosgene Safety & Handling
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. youtube.com [youtube.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
